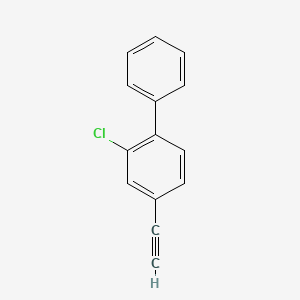

2-Chloro-4-ethynyl-1,1'-biphenyl

CAS No.:

Cat. No.: VC20161119

Molecular Formula: C14H9Cl

Molecular Weight: 212.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9Cl |

|---|---|

| Molecular Weight | 212.67 g/mol |

| IUPAC Name | 2-chloro-4-ethynyl-1-phenylbenzene |

| Standard InChI | InChI=1S/C14H9Cl/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h1,3-10H |

| Standard InChI Key | KZWPOBXMZZFDFU-UHFFFAOYSA-N |

| Canonical SMILES | C#CC1=CC(=C(C=C1)C2=CC=CC=C2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a biphenyl core, where one benzene ring is substituted with a chlorine atom at the 2-position and an ethynyl group (-C≡CH) at the 4-position. The second benzene ring remains unsubstituted. This arrangement is critical for its reactivity, as the ethynyl group serves as a versatile handle for further functionalization. The IUPAC name, 2-chloro-4-ethynyl-1-phenylbenzene, reflects this substitution pattern.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₉Cl | |

| Molecular Weight | 212.67 g/mol | |

| CAS Number | 56917-41-0 | |

| SMILES Notation | C#CC1=CC(=C(C=C1)Cl)C2=CC=CC=C2 | |

| InChI Key | KZWPOBXMZZFDFU-UHFFFAOYSA-N |

Spectroscopic Characteristics

While direct spectroscopic data for 2-chloro-4-ethynyl-1,1'-biphenyl is limited, analogous compounds such as 4-ethynyl-2-fluoro-1,1'-biphenyl (CAS 56917-42-1) provide insights. For example:

-

¹H NMR: Ethynyl protons typically resonate near δ 3.06 ppm (singlet) .

-

¹³C NMR: The sp-hybridized carbon of the ethynyl group appears at ~92.9 ppm, while aromatic carbons range from 113.9 to 160.3 ppm .

-

Mass Spectrometry: Molecular ion peaks ([M]⁺) align with the molecular weight (e.g., m/z 204 for a related fluoro derivative) .

Synthetic Pathways and Optimization

Cross-Coupling Reactions

The ethynyl group in 2-chloro-4-ethynyl-1,1'-biphenyl facilitates participation in Sonogashira and Suzuki-Miyaura couplings, which are pivotal for carbon-carbon bond formation. A representative synthesis involves:

-

Pd-Catalyzed Coupling: Reacting 2-chloro-4-iodobiphenyl with trimethylsilylacetylene (TMSA) in the presence of PdCl₂(PPh₃)₂ and CuI under inert conditions .

-

Desilylation: Removing the TMS protecting group using tetrabutylammonium fluoride (TBAF) to yield the terminal alkyne .

Table 2: Representative Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | PdCl₂(PPh₃)₂ (0.3 mol%) | |

| Co-Catalyst | CuI (0.15 mol%) | |

| Solvent | Toluene | |

| Temperature | Reflux (110°C) | |

| Yield | 75–80% |

Alternative Routes

-

Halogen Exchange: Substituting bromine or iodine in biphenyl precursors with chlorine using CuCl₂.

-

Alkyne Functionalization: Direct ethynylation of 2-chlorobiphenyl via dehydrohalogenation .

Applications in Pharmaceutical and Materials Science

Pharmaceutical Intermediates

The biphenyl scaffold is a common motif in drug discovery. For instance:

-

Kinase Inhibitors: Ethynyl groups enhance binding to hydrophobic pockets in target proteins.

-

Anticancer Agents: Chlorine substituents improve metabolic stability and bioavailability.

Advanced Materials

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume